2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester
Overview
Description
2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H7ClN2O2S and its molecular weight is 242.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester is utilized in the synthesis of various organic compounds. It serves as a precursor in nucleophilic displacement reactions with α,β-unsaturated α-chloro-β-aminocarbonyl compounds, leading to the formation of diverse compounds like ethyl-2-amino-4-methyl-5-carboxylate and the ethyl ester of 3-methyl-4H-1.4-benzothiazin-carboxylic acid (Böhme & Braun, 1971).
Biological Activities
- This chemical plays a role in the creation of compounds with notable antibacterial activity. For instance, the synthesis of N-substituted-3-chloro-2-azetidinones starting from 2-aminobenzothiazole-6-carboxylic acid has been shown to produce compounds with effective antibacterial properties against various microorganisms (Chavan & Pai, 2007).
Pharmaceutical Synthesis
- In pharmaceutical research, this compound is used in the synthesis of various derivatives with potential therapeutic effects. For example, a range of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates have been synthesized using this compound, showing potential anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1983).
Material Sciences
- In the field of material sciences, derivatives of this compound are used in the synthesis of complex metallic compounds. For instance, chelating ligands derived from this compound have been used to create platinum(II), palladium(II), and copper(II) complexes with potential cytotoxic activities (Budzisz et al., 2010).
Chemical Methodologies
- This compound is also significant in developing efficient chemical methodologies, such as coupling conjugated carboxylic acid with methyl ester amino acids hydrochloride, illustrating its usefulness in synthesizing various substituted amino acid derivatives (Brunel et al., 2005).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with the targetDprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The interaction with this enzyme could potentially inhibit the growth of the bacteria, leading to its anti-tubercular activity.
Biochemical Pathways
It’s known that benzothiazole derivatives can interfere with thecell wall biosynthesis of Mycobacterium tuberculosis by inhibiting the enzyme DprE1 . This disruption can lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity.
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic esters, can be influenced by ph, and they may undergo accelerated reactions at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action would likely be the inhibition of the growth of Mycobacterium tuberculosis due to the disruption of its cell wall biosynthesis . This could potentially lead to the death of the bacteria, exhibiting its anti-tubercular activity.
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of similar compounds . For instance, the reaction rate of boronic esters, which are structurally similar to the compound , can be considerably accelerated at physiological pH . This could potentially influence the compound’s stability and efficacy.
Properties
IUPAC Name |
methyl 2-amino-6-chloro-1,3-benzothiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLKUJDKRBSLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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